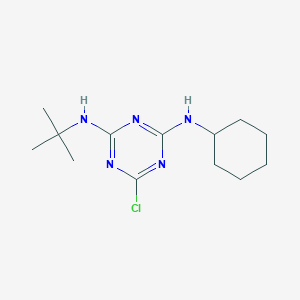![molecular formula C15H23NO2 B5910014 4-(4-methylpiperidin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5910014.png)
4-(4-methylpiperidin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-methylpiperidin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one, also known as MPD, is a synthetic compound that has been used in scientific research for various purposes. This compound is a spirocyclic ketone that belongs to the class of piperidine derivatives. MPD has been studied for its potential applications in the fields of neuroscience, pharmacology, and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 4-(4-methylpiperidin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one involves its interaction with the dopamine transporter. This compound binds to the transporter and inhibits the reuptake of dopamine, leading to an increase in dopamine signaling in the brain. This increase in dopamine signaling is believed to be responsible for the reinforcing effects of drugs of abuse and the development of addiction.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the brain. These effects include an increase in dopamine signaling, changes in gene expression, and alterations in synaptic plasticity. This compound has also been shown to have anxiolytic and antidepressant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(4-methylpiperidin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one in lab experiments is its high affinity for the dopamine transporter. This property makes this compound a useful tool for studying the mechanisms of addiction and drug abuse. However, one limitation of using this compound is its potential for toxicity. This compound has been shown to be toxic to some cell types, and caution should be taken when using this compound in experiments.
Direcciones Futuras
There are several future directions for research on 4-(4-methylpiperidin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one. One area of interest is the development of new compounds based on the structure of this compound that may have improved pharmacological properties. Another area of interest is the use of this compound in the development of new therapies for addiction and other neuropsychiatric disorders. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound in the brain.
Métodos De Síntesis
The synthesis of 4-(4-methylpiperidin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one involves a multistep process that starts with the reaction of 4-methylpiperidine with 2-bromo-1-phenylethanone. This reaction produces 4-(4-methylpiperidin-1-yl)-1-phenylbutan-1-one, which is then reacted with ethyl chloroformate to form the spirocyclic ketone this compound. The overall yield of this synthesis method is approximately 40%.
Aplicaciones Científicas De Investigación
4-(4-methylpiperidin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one has been used in scientific research for various purposes. One of the main applications of this compound is in the field of neuroscience, where it has been studied as a potential tool for studying the mechanisms of addiction and drug abuse. This compound has been shown to have a high affinity for the dopamine transporter, which is a key target in the brain's reward pathway. This property has led to the use of this compound in studies investigating the effects of drugs of abuse on dopamine signaling.
Propiedades
IUPAC Name |
4-(4-methylpiperidin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-12-5-9-16(10-6-12)13-11-14(17)18-15(13)7-3-2-4-8-15/h11-12H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZSTNRBKXZVBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC(=O)OC23CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(4-chlorophenyl)-4-[(4-ethoxy-3-methoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5909931.png)

![ethyl 2,3-dimethyl-4-oxo-4,5-dihydrothieno[3'',2'':5',6']pyrimido[1',2':1,5]pyrrolo[2,3-b]quinoxaline-6-carboxylate](/img/structure/B5909940.png)
![3-(3-{[(1,3-benzodioxol-5-ylmethyl)amino]sulfonyl}-4-methylphenyl)acrylic acid](/img/structure/B5909941.png)

![2-[2-(5-bromo-2-thienyl)vinyl]-8-quinolinol](/img/structure/B5909948.png)

![N'-[(2-chloro-4-methylbenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5909957.png)
![4-chloro-N'-[(2-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5909985.png)
![N'-[(2-chloro-4-methylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5909996.png)
![3-hydroxy-4-(4-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5909999.png)
![4-bicyclo[2.2.1]hept-2-yl-1,2-cyclohexanediol](/img/structure/B5910005.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5910012.png)

